![molecular formula C17H19N2+ B14670246 Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]- CAS No. 46997-88-0](/img/structure/B14670246.png)
Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]- is a complex organic compound with a unique structure that includes both aromatic and aliphatic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]- typically involves the reaction of benzenamine derivatives with appropriate aldehydes or ketones under controlled conditions. The reaction often requires catalysts such as acids or bases to facilitate the formation of the desired product. The specific reaction conditions, including temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems and advanced analytical techniques ensures the efficient production of Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]-.
Análisis De Reacciones Químicas
Types of Reactions
Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenamine, N,N,3-trimethyl-
- Benzenamine, 3-methyl-
- Benzenamine, N,N-diethyl-3-methyl-
Uniqueness
Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]- is unique due to its specific structure, which includes both aromatic and aliphatic components. This structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for specialized uses.
Propiedades
Número CAS |
46997-88-0 |
|---|---|
Fórmula molecular |
C17H19N2+ |
Peso molecular |
251.35 g/mol |
Nombre IUPAC |
methyl-[3-(N-methylanilino)prop-2-enylidene]-phenylazanium |
InChI |
InChI=1S/C17H19N2/c1-18(16-10-5-3-6-11-16)14-9-15-19(2)17-12-7-4-8-13-17/h3-15H,1-2H3/q+1 |
Clave InChI |
DROGMUOLVJUNBR-UHFFFAOYSA-N |
SMILES canónico |
CN(C=CC=[N+](C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


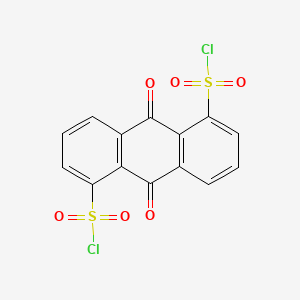
![4,6-Dichloro-5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B14670168.png)
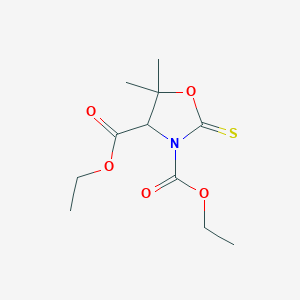
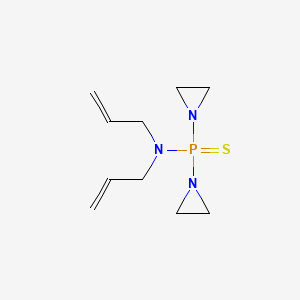

phosphanium](/img/structure/B14670196.png)
![Magnesium, bicyclo[4.2.0]octa-1,3,5-trien-3-ylbromo-](/img/structure/B14670207.png)
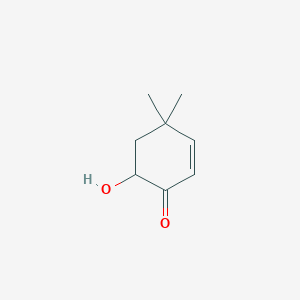
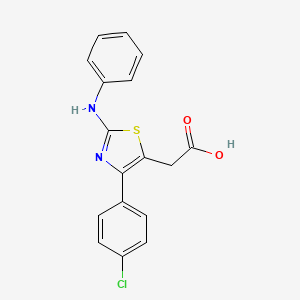
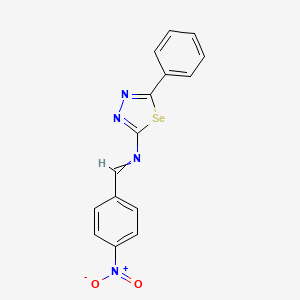

![6-Propyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14670230.png)
![7-[2-(Diethylamino)ethoxy]-2,4,7,9-tetramethyldec-5-YN-4-OL](/img/structure/B14670233.png)
![Butanoic acid, 4-[(2-hydroxyethyl)amino]-4-oxosulfo-, 1-dodecyl ester, monosodium salt](/img/structure/B14670238.png)
